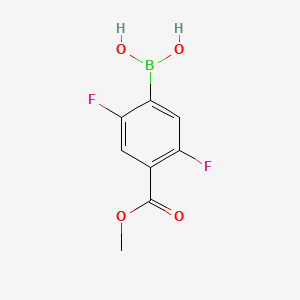
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent for forming carbon-carbon bonds. The presence of fluorine atoms and a methoxycarbonyl group further enhances its reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,5-difluoro-4-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl or alkyl derivatives.
科学的研究の応用
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the palladium catalyst.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 4-Methoxycarbonyl-2-fluorophenylboronic acid
Uniqueness
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The methoxycarbonyl group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .
特性
分子式 |
C8H7BF2O4 |
|---|---|
分子量 |
215.95 g/mol |
IUPAC名 |
(2,5-difluoro-4-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3 |
InChIキー |
ADZSOTWSXJJFDS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)C(=O)OC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















